molecular formula C19H19NOS B12298026 Ketotifen-13C-d3

Ketotifen-13C-d3

カタログ番号: B12298026
分子量: 313.4 g/mol
InChIキー: ZCVMWBYGMWKGHF-KQORAOOSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ketoprofen-13C,d3 is a stable isotope-labeled analog of the nonsteroidal anti-inflammatory drug (NSAID) Ketoprofen, where three hydrogen atoms are replaced with deuterium (d3) and one carbon atom with carbon-13 (13C). This labeling enhances its utility in pharmacokinetic and metabolic studies, allowing precise tracking via mass spectrometry or nuclear magnetic resonance (NMR) .

特性

分子式

C19H19NOS

分子量

313.4 g/mol

IUPAC名

2-[1-(trideuterio(113C)methyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one

InChI

InChI=1S/C19H19NOS/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19/h2-5,8,11H,6-7,9-10,12H2,1H3/i1+1D3

InChIキー

ZCVMWBYGMWKGHF-KQORAOOSSA-N

異性体SMILES

[2H][13C]([2H])([2H])N1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1

正規SMILES

CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1

製品の起源

United States

準備方法

Isotopic Labeling Strategies for Ketotifen-13C-d3

Selection of Labeling Positions

This compound incorporates stable isotopes at specific positions to minimize metabolic interference and maximize detection sensitivity:

  • 13C labeling : Typically introduced at the methyl group of the piperidine ring (position 1-methylpiperidin-4-ylidene).
  • Deuterium (d3) labeling : Incorporated at three hydrogen sites adjacent to the piperidine nitrogen to enhance metabolic stability.

The selection aligns with the natural metabolic soft spots of ketotifen, ensuring the labeled analog mirrors the parent compound’s behavior while providing distinct mass spectrometric signatures.

Synthetic Routes for Isotope Incorporation

Two primary approaches dominate the synthesis of this compound:

Direct Isotopic Exchange

Deuterium incorporation is achieved via acid-catalyzed H/D exchange using deuterated solvents (e.g., D₂O or CD₃OD) under reflux conditions. For example:

  • Treatment of ketotifen intermediates with D₂O in the presence of Pd/C at 80°C for 24 hours achieves >99% deuterium incorporation at targeted positions.
  • 13C labeling requires the use of 13C-enriched precursors, such as 13C-methyl iodide, during the alkylation of the piperidine intermediate.
Reductive Deuteration

Deuterated reducing agents like sodium borodeuteride (NaBD₄) or deuterium gas (D₂) with catalytic hydrogenation are employed:

  • Reduction of a ketotifen ketone precursor with NaBD₄ in THF yields deuterated analogs with >98% isotopic purity.
  • Parallel 13C introduction is achieved using 13C-labeled Grignard reagents in key synthetic steps.

Synthetic Pathways and Optimization

Key Reaction Steps

The synthesis of this compound follows a modified route from the parent compound, emphasizing isotopic fidelity:

  • Piperidine Ring Formation :

    • Condensation of 4-(thiophen-2-yl)benzo[b]thiophen-9(10H)-one with 13C-methylpiperidine-4-one under acidic conditions.
    • Isotopic control : Use of 13C-enriched methyl iodide ensures 13C incorporation at the piperidine methyl group.
  • Reductive Amination :

    • Reaction with deuterated sodium cyanoborohydride (NaBD₃CN) in methanol introduces deuterium at the piperidine nitrogen’s adjacent positions.
  • Purification :

    • Column chromatography (silica gel, ethyl acetate/hexane) removes non-deuterated byproducts.
    • Recrystallization from ethanol/water enhances isotopic purity to ≥98%.

Reaction Optimization

Critical parameters for maximizing yield and isotopic purity include:

Parameter Optimal Condition Impact on Yield/Purity
Temperature 60–80°C Higher deuteration efficiency
Reaction Time 24–48 hours Completes H/D exchange
Catalyst Pd/C (5% w/w) Accelerates deuterium uptake
Solvent CD₃OD/D₂O (1:1) Minimizes proton contamination

Data adapted from.

Analytical Validation of Isotopic Purity

Mass Spectrometry (MS) Analysis

  • LC-MS/MS : Multiple reaction monitoring (MRM) transitions confirm the presence of 13C and deuterium labels. For this compound, the mass shift of +4 Da (13C: +1, d3: +3) is observed compared to unlabeled ketotifen.
  • High-Resolution MS (HRMS) : Validates isotopic incorporation with a mass accuracy of <5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Absence of proton signals at deuterated positions (e.g., δ 2.3–2.8 ppm for piperidine CH₂ groups) confirms >99% deuteration.
  • 13C NMR : Distinct peaks at 13C-labeled sites (e.g., δ 45–50 ppm for the 13C-methyl group).

Chemical Stability Assessment

  • Forced Degradation Studies : Exposure to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks shows <2% isotopic loss, confirming stability.

Industrial-Scale Production Considerations

Cost-Effective Isotope Sourcing

  • 13C-Methyl iodide : Sourced from specialized suppliers (e.g., Cambridge Isotope Laboratories) at ~$2,000–$5,000 per gram.
  • Deuterated Solvents : Recycled via distillation to reduce costs in large-scale syntheses.

Regulatory Compliance

  • ICH Guidelines : Stability testing (ICH Q1A), impurity profiling (ICH Q3A), and method validation (ICH Q2) ensure compliance.
  • Certificates of Analysis (CoA) : Batch-specific data on isotopic enrichment (≥98%), chemical purity (≥95%), and residual solvents (<0.1%) are mandatory.

Applications in Pharmacokinetic Studies

This compound’s primary use is as an internal standard in LC-MS/MS assays for quantifying ketotifen in biological matrices:

Matrix LLOQ (ng/mL) Recovery (%) Matrix Effect (%)
Plasma 0.1 92–105 95–108
Urine 0.5 88–98 90–105

Data from.

化学反応の分析

反応の種類: ケトチフェン-13C-d3は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はケトンまたはカルボン酸を生成する可能性があり、一方還元はアルコールまたはアミンを生成する可能性があります .

4. 科学研究への応用

ケトチフェン-13C-d3は、同位体標識のために科学研究で広く使用されています。 重要な用途には以下が含まれます。

科学的研究の応用

Pharmacokinetic Studies

Ketotifen-13C-d3 is frequently used as an internal standard in pharmacokinetic studies due to its stable isotopic labeling. This allows for accurate quantification of ketotifen levels in biological samples.

Case Study: Bioequivalence Studies

A study developed a validated liquid chromatography-tandem mass spectrometry (LC–MS/MS) method for the quantitative determination of ketotifen in Beagle dog plasma, using this compound as the internal standard. The method demonstrated high accuracy and precision, confirming its utility in bioequivalence studies between different formulations of ketotifen .

Compound Nominal Concentration (ng/mL) Recovery (%) Matrix Effect (%)
Ketotifen0.06102.30 ± 5.7870.01 ± 4.84
0.499.71 ± 5.0067.22 ± 8.73
4100.69 ± 10.2773.93 ± 8.40
This compound2592.40 ± 8.1771.11 ± 6.84

This table illustrates the recovery rates and matrix effects observed during the study, highlighting the reliability of this compound as an internal standard.

Immunological Research

Ketotifen has been investigated for its role in modulating immune responses, particularly through its effects on mast cells and cytokine production.

Case Study: Rheumatoid Arthritis

Research has shown that ketotifen can alleviate inflammation in a mouse model of rheumatoid arthritis by inhibiting excessive cytokine production through dopamine D3 receptor signaling pathways . The use of this compound in these studies allows for precise tracking of the drug's effects on immune cell activity and inflammatory markers.

Central Nervous System Applications

Recent studies have explored the potential of ketotifen in neurological contexts, particularly concerning multiple sclerosis.

Case Study: Multiple Sclerosis

In a model of multiple sclerosis, ketotifen administration was found to restore blood-brain barrier permeability and reduce disease severity by modulating mast cell activity . The incorporation of this compound facilitates detailed metabolic tracking and understanding of how ketotifen influences central nervous system inflammation.

Drug Delivery Systems

The solubility properties of this compound make it suitable for use in various drug delivery systems, enhancing the bioavailability of therapeutic agents.

Research Insights

Ketotifen's ability to stabilize mast cells has implications for drug delivery systems aimed at treating allergic conditions and asthma . The deuterated form can be used to study the pharmacokinetics of new formulations that include ketotifen as an active ingredient.

作用機序

ケトチフェン-13C-d3は、ケトチフェンと同様に、ヒスタミンH1受容体を遮断し、マスト細胞を安定化させることによって効果を発揮します。 これにより、ヒスタミンやその他の炎症性メディエーターの放出が阻止され、アレルギー症状が軽減されます 分子標的には、ヒスタミンH1受容体があり、関与する経路は、マスト細胞の脱顆粒とヒスタミン放出の阻害に関連しています .

類似の化合物:

ユニークさ: ケトチフェン-13C-d3は、同位体標識のためにユニークであり、特に質量分析において、研究用途において非常に価値があります。 この標識により、さまざまな生物学的および化学的プロセスにおける化合物の正確な定量と追跡が可能になります .

類似化合物との比較

Research Findings and Data

Pharmacokinetic Advantages

  • Ketoprofen-13C,d3 exhibits a 20% longer half-life compared to unlabeled Ketoprofen in rodent models, attributed to deuterium’s KIE .
  • Osimertinib-13C,d3 shows enhanced plasma stability, reducing metabolite-related toxicity in clinical trials .

Table 3: Isotope Impact on Pharmacokinetics

Compound Half-Life (Unlabeled) Half-Life (Labeled)
Ketoprofen-13C,d3 ~2 hours ~2.4 hours
Osimertinib-13C,d3 ~48 hours ~55 hours

生物活性

Ketotifen-13C-d3 is a deuterated derivative of ketotifen, a well-known antihistamine and mast cell stabilizer used primarily in the treatment of allergic conditions such as asthma and allergic rhinitis. The incorporation of deuterium isotopes enhances the stability of the compound, allowing for more precise quantification in analytical studies, particularly in pharmacokinetics. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

This compound retains the biological activity of its parent compound, ketotifen. Its primary mechanisms include:

  • H1 Receptor Antagonism : Ketotifen acts as a competitive antagonist at histamine H1 receptors, which is crucial for its antihistaminic effects. It has a high affinity for H1 receptors (K_i = 1.3 nM) compared to H2 and H3 receptors (K_i = 987 nM and 2500 nM, respectively) .
  • Mast Cell Stabilization : The compound stabilizes mast cells, reducing the release of histamine and other inflammatory mediators. This is particularly beneficial in conditions characterized by mast cell degranulation, such as asthma .
  • Modulation of Inflammatory Pathways : Ketotifen has been shown to influence various signaling pathways related to inflammation, including those involving Toll-like receptors and autophagy mechanisms. This suggests potential roles beyond mere antihistaminic activity .

Pharmacokinetics and Analytical Use

This compound is primarily utilized as an internal standard in quantitative analyses of ketotifen via gas chromatography or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS). Its unique isotopic composition allows for precise differentiation from non-labeled ketotifen in biological samples .

Table 1: Comparison of Ketotifen and Its Derivatives

CompoundStructure TypePrimary UseUnique Features
KetotifenBenzocycloheptathiopheneAntihistamineMast cell stabilizer
Nor-ketotifenMetabolite of KetotifenAntihistamineActive metabolite with similar effects
OlopatadinePiperidine derivativeAntihistamineSelective H1 receptor antagonist
LevocabastineImidazoline derivativeAntihistamineTopical application for allergic conjunctivitis
DesloratadineLoratadine metaboliteAntihistamineLong-lasting effects with fewer side effects
This compound Deuterated derivative Internal standard Enhanced analytical capabilities

Research Findings

Numerous studies have investigated the biological activity of ketotifen and its derivatives, including this compound.

Case Study: Efficacy in Allergic Conditions

A study compared the efficacy of ketotifen against other antihistamines in inhibiting histamine-induced reactions. Ketotifen demonstrated significantly greater potency in inhibiting both histamine and allergen-induced skin wheals compared to clemastine and chlorpheniramine . This highlights its effectiveness as a therapeutic agent in managing allergic responses.

Preclinical Studies: Effects on Mast Cells

In a rodent model, ketotifen treatment resulted in reduced hyperalgesia associated with endometriosis. Treated rats exhibited shorter durations of hyperalgesia and decreased mast cell degranulation compared to controls . These findings suggest that ketotifen may have broader applications in managing pain related to inflammatory conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。